
1-(1H-吲哚-3-基)乙酮
概述
描述
1-(1H-indazol-3-yl)ethanone is a compound with the molecular formula C9H8N2O and a molecular weight of 160.173 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1-(1H-indazol-3-yl)ethanone involves several steps. The synthetic route includes the use of N-Methoxy-N-methylacetamide and METHYLMAGNESIUM BROMIDE . More details about the synthesis can be found in the literature .Molecular Structure Analysis
The molecular structure of 1-(1H-indazol-3-yl)ethanone consists of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact mass is 160.063660 .Chemical Reactions Analysis
The chemical reactions involving 1-(1H-indazol-3-yl)ethanone are complex and involve multiple steps. More information about these reactions can be found in the literature .Physical And Chemical Properties Analysis
1-(1H-indazol-3-yl)ethanone has a density of 1.3±0.1 g/cm3, a boiling point of 348.8±15.0 °C at 760 mmHg, and a flash point of 168.8±26.8 °C . It is a solid at room temperature .科学研究应用
合成和表征
- 合成途径: 该化合物已在各种合成途径中使用,例如合成4-(苄氧基)-1H-吲哚,其中包括一种五步反应,收率高达76.3%。这个过程以其简单性和高效性(Tang Yan-feng, 2012)而闻名。
- 表征方法: 在合成类似化合物的研究中,使用了红外光谱、核磁共振、质谱、热重分析、差示扫描量热仪和X射线衍射等技术进行表征。这些方法有助于理解化合物的分子结构和热稳定性(M. Govindhan et al., 2017)。
生物活性
- 抗菌性能: 一些衍生物,如1-取代苯基-2-(1H-1,2,4-三唑-1-基)乙酮,已表现出抗菌活性,对细菌和真菌具有有效性。这表明在新型抗菌剂的开发中具有潜力(Li Bochao et al., 2017)。
- 缓蚀作用: 某些衍生物,如1-(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)乙酮,已被探索作为酸性环境中金属的缓蚀剂,突显了它们在工业应用中的重要性(Q. Jawad et al., 2020)。
化学转化
- 化学反应中的催化剂: 1-(1H-吲哚-3-基)乙酮等化合物在各种化学反应中起着中间体或催化剂的作用。例如,它们用于合成其他复杂分子,包括具有潜在药理应用的分子,通过促进化学转化过程中的关键步骤(E. Merkul & T. Müller, 2006)。
药物应用
- 药物发现: 1-(1H-吲哚-3-基)乙酮的一些衍生物已被探索用于药物发现,特别是在新抗结核药剂的开发中。这项研究表明了该化合物在药物化学领域的相关性(K. Sharma et al., 2019)。
工业应用
- 农业杀菌剂: 1-(1H-吲哚-3-基)乙酮的衍生物,如用于合成丙硫康唑的化合物,展示了其在农业领域作为杀菌剂的实用性。这些化合物提供了有效的植物病害防护,强调了它们的工业重要性(H. Ji et al., 2017)。
安全和危害
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
1-(1H-indazol-3-yl)ethanone is a compound that has been shown to interact with various targets. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage . Additionally, it has been demonstrated that the 1H-indazole-3-amine structure, which is similar to 1-(1H-indazol-3-yl)ethanone, is an effective hinge-binding fragment that binds effectively with the hinge region of tyrosine kinase .
Mode of Action
It is known that the compound’s interaction with its targets leads to theinhibition, regulation, and/or modulation of these kinases . This interaction can result in changes in cell cycle progression and DNA damage response, potentially leading to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 1-(1H-indazol-3-yl)ethanone are primarily those involved in cell cycle regulation and DNA damage response. By inhibiting CHK1, CHK2, and SGK kinases, the compound can disrupt the normal functioning of these pathways, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight of160.17 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 1-(1H-indazol-3-yl)ethanone’s action are primarily related to its impact on cell cycle regulation and DNA damage response. By inhibiting key kinases involved in these processes, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
生化分析
Biochemical Properties
1-(1H-indazol-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-(1H-indazol-3-yl)ethanone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-(1H-indazol-3-yl)ethanone has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 1-(1H-indazol-3-yl)ethanone can alter gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(1H-indazol-3-yl)ethanone involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, 1-(1H-indazol-3-yl)ethanone can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-indazol-3-yl)ethanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 1-(1H-indazol-3-yl)ethanone can lead to changes in cellular function, such as altered cell proliferation rates and increased apoptosis .
Dosage Effects in Animal Models
The effects of 1-(1H-indazol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, 1-(1H-indazol-3-yl)ethanone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses .
Metabolic Pathways
1-(1H-indazol-3-yl)ethanone is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity . Additionally, 1-(1H-indazol-3-yl)ethanone can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(1H-indazol-3-yl)ethanone within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 1-(1H-indazol-3-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
1-(1H-indazol-3-yl)ethanone exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 1-(1H-indazol-3-yl)ethanone can be found in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules .
属性
IUPAC Name |
1-(1H-indazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEQUPDOOXOTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576833 | |
| Record name | 1-(1H-Indazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-72-0 | |
| Record name | 1-(1H-Indazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(1H-indazol-3-yl)ethanone synthesized via flash vacuum pyrolysis?
A1: The research paper [] describes the synthesis of 5-substituted 1-(1H-indazol-3-yl)ethanone derivatives (14a-c) through the flash vacuum pyrolysis (FVP) of 1-(2-arylhydrazono)-1-(1H-1,2,4-triazol-1-yl)acetone compounds (8a-c). This reaction is conducted at 650°C and 2.67 Pa. The proposed mechanism involves a series of cyclization and rearrangement steps leading to the formation of the indazole ring system and the final 1-(1H-indazol-3-yl)ethanone product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
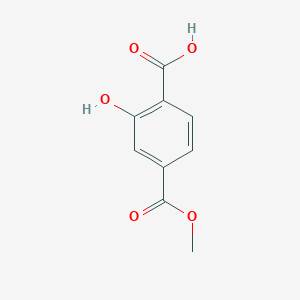
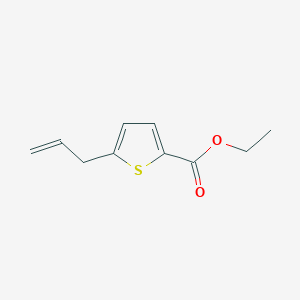
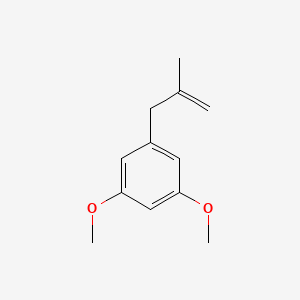
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)
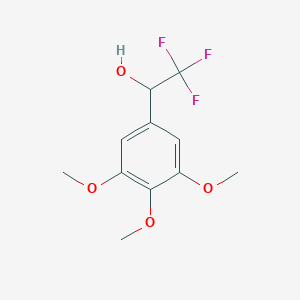
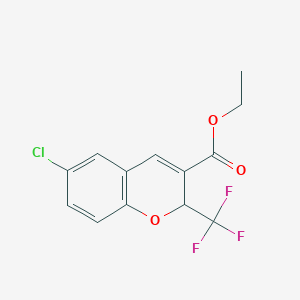

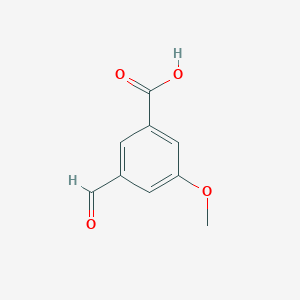

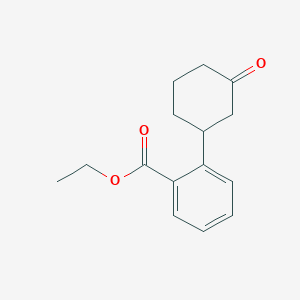

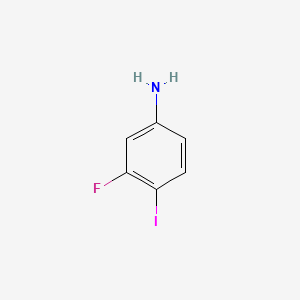
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)
